(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide
Description
The compound (Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide is a heterocyclic derivative featuring a fused thieno[3,2-c][1,2]thiazin core. This structure incorporates a sulfone group (2,2-dioxido), a benzyl substituent, and a furan-2-carboxamide moiety linked via a phenylhydrazine bridge. The Z-configuration of the methylideneamino group ensures specific stereoelectronic interactions, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[[(Z)-(1-benzyl-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene)methyl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5S2/c29-23-22(15-26-18-8-10-19(11-9-18)27-25(30)21-7-4-13-33-21)35(31,32)28(20-12-14-34-24(20)23)16-17-5-2-1-3-6-17/h1-15,26H,16H2,(H,27,30)/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUFIIDCJOYDOB-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)NC(=O)C5=CC=CO5)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)NC(=O)C5=CC=CO5)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazines are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and research findings.
Chemical Structure and Properties
The compound features a thiazine core structure, which is critical for its biological activity. The presence of functional groups such as furan and carboxamide enhances its pharmacological potential.
The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems. These interactions may inhibit or activate various enzymes and receptors, leading to its therapeutic effects.
Anticancer Activity
Research indicates that thiazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against several cancer cell lines. In vitro studies using the MTT assay demonstrated that these compounds can significantly reduce cell viability in cancerous cells such as HT29 (colorectal cancer) and DU145 (prostate cancer) .
Antimicrobial Properties
Thiazine derivatives are also recognized for their antimicrobial activities. Studies have demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, thiazine derivatives have shown promise in reducing inflammation. Experimental models suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activities of thiazine derivatives:
| Study | Cell Line/Organism | Biological Activity | Methodology |
|---|---|---|---|
| Study 1 | HT29 (Colorectal Cancer) | Anticancer | MTT Assay |
| Study 2 | DU145 (Prostate Cancer) | Anticancer | MTT Assay |
| Study 3 | Various Bacteria | Antimicrobial | Disk Diffusion Method |
| Study 4 | Inflammatory Models | Anti-inflammatory | Cytokine Measurement |
These studies highlight the compound's potential in various therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analogues and Substituent Effects
Benzothiazole-3-carboxamide Derivatives ()
- Example: N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
- Core Structure: Benzothiazole with a thiazolidinone ring.
- Substituents: 4-Chlorophenyl group at the thiazolidinone position.
- Synthesis: 70% yield in ethanol.
- Key Features: Strong C=O IR absorption at 1663–1682 cm⁻¹, influenced by the electron-withdrawing chloro group . Comparison: The target compound replaces the benzothiazole with a fused thienothiazin system, enhancing ring rigidity. The benzyl group may improve lipophilicity compared to chlorophenyl substituents.
Thiazinane-1,1-dioxide Derivatives () Example: 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35)
- Core Structure : Thiazinane ring with sulfone groups.
- Substituents: Bromo and methyl groups on the phenoxy moiety.
- Synthesis : 66% yield via ring-opening reaction in DMAc.
- Key Features: Sulfone groups contribute to stability and electronic effects .
Triazole-Thione Derivatives ()
- Example: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9)
- Core Structure : Triazole-thione with sulfonyl groups.
- Substituents : Fluorophenyl and sulfonyl groups.
- Key Features: C=S stretching at 1247–1255 cm⁻¹ and absence of C=O in IR spectra .
Physicochemical Properties
- Insights: The target compound’s furan carboxamide and sulfone groups may synergize for enhanced solubility and target binding compared to simpler thiazolidinones or triazoles.
Research Findings and Implications
Substituent Impact : Electron-withdrawing groups (e.g., chloro, sulfonyl) in analogues () improve stability and reactivity. The benzyl group in the target compound may balance lipophilicity and metabolic stability .
Synthetic Challenges: Low yields in certain thiazolidinones (e.g., 37% for 4i in ) highlight the need for optimized conditions for the target compound’s synthesis.
Spectroscopic Correlations : IR and NMR data from analogues () provide benchmarks for verifying the target compound’s structure, particularly C=O and sulfone vibrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
